Retinol Oleate: Structural Dynamics, Biosynthesis, and Analytical Characterization
Retinol Oleate: Structural Dynamics, Biosynthesis, and Analytical Characterization
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
As a Senior Application Scientist in lipidomics and retinoid pharmacology, I frequently encounter challenges related to the stability, delivery, and quantification of Vitamin A derivatives. Retinol oleate (all-trans-retinyl oleate) represents a critical, albeit less commonly discussed, lipophilic retinyl ester. While retinyl palmitate dominates hepatic storage, retinyl oleate plays a highly dynamic role in metabolic flux, particularly under conditions of hepatic stress[1].
This whitepaper provides a comprehensive evaluation of retinol oleate, detailing its structural biology, physicochemical properties, metabolic pathways, and the rigorous analytical methodologies required for its isolation and quantification.
Chemical Identity & Structural Biology
Retinol oleate is formed via the esterification of the C15 hydroxyl group of all-trans-retinol with oleic acid, a monounsaturated omega-9 fatty acid (C18:1).
The structural rationale behind this esterification is fundamentally protective. Free retinol is highly susceptible to oxidative degradation and photoisomerization due to its conjugated isoprenoid polyene chain. By conjugating retinol with a bulky, long-chain fatty acid, the reactive polyene chain is sterically shielded. Furthermore, the esterification drastically increases the molecule's lipophilicity, shifting it from a membrane-active alcohol to a neutral lipid optimized for sequestration within the hydrophobic core of intracellular lipid droplets[2].
Physicochemical Properties Table
To facilitate formulation and analytical design, the core physicochemical properties of retinol oleate are summarized below[2][3]:
| Property | Value / Description |
| IUPAC Name | [(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-octadec-9-enoate |
| CAS Registry Number | 631-88-9 |
| Molecular Formula | C₃₈H₆₂O₂ |
| Molecular Weight | 550.9 g/mol |
| Physical State | Yellow viscous oil (at ambient temperature) |
| Predicted XLogP3 | ~13.7 (Highly lipophilic) |
| UV Absorption Max (λmax) | ~325 nm |
Biosynthesis & Hepatic Storage Dynamics
In mammalian systems, greater than 70% of retinoid reserves are stored in hepatic stellate cells. The esterification of retinol is primarily catalyzed by Lecithin:Retinol Acyltransferase (LRAT) , which transfers an acyl group from the sn-1 position of phosphatidylcholine to retinol[1].
The "Futile Cycle" and Biomarker Potential
Under normal physiological conditions, retinyl palmitate is the dominant ester. However, experimental models have demonstrated that chronic alcohol consumption induces a rapid depletion of standard hepatic retinoid stores. Interestingly, this stress triggers a compensatory "futile cycle" of retinyl ester hydrolysis and re-synthesis. During this cycle, the fatty-acyl composition shifts dramatically, leading to a disproportionate increase in retinyl oleate levels[1].
Because this shift occurs within weeks of alcohol exposure—long before overt hepatic fibrosis—retinyl oleate serves as a highly sensitive, early-stage lipidomic biomarker for alcoholic liver disease[1].
Caption: Hepatic Retinoid Metabolic Pathway highlighting the alcohol-induced futile cycling of Retinyl Oleate.
Analytical Methodologies: HPLC-UV Quantification
Accurate quantification of retinyl oleate from biological matrices (e.g., liver tissue, serum) requires stringent pre-analytical controls. Retinoids are notoriously sensitive to photoisomerization and thermal degradation.
Causality in Protocol Design:
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Red/Yellow Light Handling: Standard fluorescent lighting rapidly isomerizes all-trans-retinoids to cis-isomers. All extractions must occur under >500 nm wavelength light[4].
-
Liquid N₂ Quenching: Endogenous esterases (like REH) will continue to hydrolyze retinyl oleate post-mortem. Flash-freezing immediately halts enzymatic activity, preserving the in vivo ester profile[4].
-
Normal-Phase Chromatography: While reverse-phase (C18) HPLC is standard for many small molecules, retinyl oleate and retinyl palmitate are extremely hydrophobic and often co-elute on C18 columns. Normal-phase HPLC (using a silica stationary phase) resolves these esters based on subtle polar interactions of the ester bond, allowing for baseline separation of oleate, palmitate, and stearate species[4][5].
Step-by-Step Extraction & HPLC Protocol
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Tissue Harvesting: Excise tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C.
-
Homogenization: Thaw tissue on ice. Homogenize 10–20 mg of tissue in 200 µL of ice-cold PBS containing an antioxidant (e.g., 50 µg/mL Butylated Hydroxytoluene, BHT) to prevent auto-oxidation.
-
Protein Precipitation & Extraction: Add 200 µL of absolute ethanol to denature proteins. Add 1 mL of HPLC-grade hexane. Vortex vigorously for 2 minutes to partition the lipophilic retinyl esters into the upper organic layer.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C. Carefully aspirate the upper hexane layer into an amber glass vial.
-
Concentration: Evaporate the hexane to complete dryness under a gentle stream of inert Nitrogen gas (N₂).
-
Reconstitution: Resuspend the lipid residue in 100 µL of the mobile phase (e.g., 0.4% 2-propanol in hexane)[4].
-
Chromatographic Analysis: Inject 20 µL onto a Normal-Phase Silica column (e.g., Zorbax SIL, 4.6 × 250 mm, 5 µm). Run an isocratic flow at 2.0 mL/min. Monitor UV absorbance at 325 nm. Retinyl esters will elute early (typically between 2.0 - 4.0 minutes)[4].
Caption: Step-by-Step HPLC-UV Analytical Workflow for Retinyl Esters.
Applications in Drug Development & Dermocosmetics
Chemoenzymatic Synthesis
Historically, the industrial synthesis of long-chain retinyl esters relied on harsh acid chlorides, which often resulted in poor yields due to the degradation of the delicate retinol polyene chain. Modern pharmaceutical manufacturing now employs chemoenzymatic transesterification .
By utilizing immobilized lipases (such as Novozyme 435 or Lipase PS), retinyl acetate can be transesterified with oleic acid at ambient temperatures in solvent-free or mild organic systems (like toluene). This enzymatic approach operates at neutral pH, drastically reducing degradation byproducts and yielding high-purity retinyl oleate[6].
Topical Prodrug Mechanism
In dermocosmetics and topical dermatological drugs, retinyl oleate functions as a highly stable prodrug. Because it is less irritating than free retinol or retinoic acid, it can be formulated into lipid-based nanocarriers. Upon penetration into the stratum corneum, endogenous epidermal esterases gradually cleave the ester bond. This controlled release mechanism liberates active retinol (which subsequently oxidizes to retinoic acid to stimulate collagen synthesis) alongside oleic acid, which acts as a natural penetration enhancer and emollient[7][8].
References
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PubChem (National Institutes of Health). "Retinyl oleate | C38H62O2 | CID 11699609". PubChem Database.[2] URL:[Link]
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CAS Common Chemistry. "Retinyl oleate (CAS RN: 631-88-9)". American Chemical Society.[3] URL:[Link]
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O'Byrne, S. M., et al. "Altered hepatic retinyl ester concentration and acyl composition in response to alcohol consumption". Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, PubMed Central (NIH).[1] URL:[Link]
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Kane, M. A., et al. "HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues". Analytical Biochemistry, PubMed Central (NIH).[4] URL:[Link]
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Menzel, A., et al. "Preparation of retinyl esters (US Patent 7,566,795 B2)". Google Patents.[6][7] URL:
-
Cosmetic Ingredient Review (CIR) Expert Panel. "Safety Assessment of Retinol and Retinyl Palmitate as Used in Cosmetics". CIR Safety Reports.[8] URL:[Link]
Sources
- 1. Altered hepatic retinyl ester concentration and acyl composition in response to alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinyl oleate | C38H62O2 | CID 11699609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
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- 5. lab.toho-u.ac.jp [lab.toho-u.ac.jp]
- 6. US7566795B2 - Preparation of retinyl esters - Google Patents [patents.google.com]
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